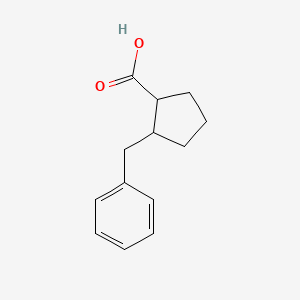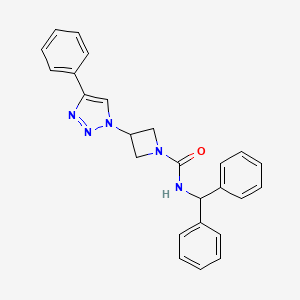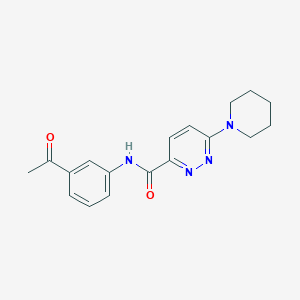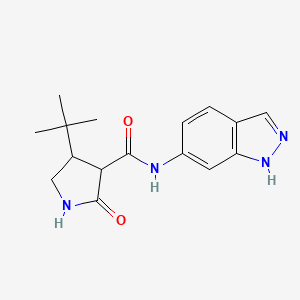
2-Benzylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylcyclopentane-1-carboxylic acid is an organic compound with a cyclopentane ring substituted with a benzyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of 2-benzoylcyclopentene-1-carboxylic acid. The Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid does not yield this compound directly but produces a mixture of cis- and trans-2-benzylcyclopentane-1-carboxylic acid . Another method involves the Wolff-Kishner-Huang-Minlon reduction, which also yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reduction reactions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Common Reagents and Conditions
Clemmensen Reduction: Uses zinc amalgam and hydrochloric acid.
Wolff-Kishner-Huang-Minlon Reduction: Involves hydrazine and a strong base like potassium hydroxide.
Electrophilic Aromatic Substitution: Typically uses reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Reduction: Yields cis- and trans-2-benzylcyclopentane-1-carboxylic acid.
Substitution: Depending on the substituent, products like brominated or nitrated derivatives of the benzyl group can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Industry: May be used in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Benzylcyclopentane-1-carboxylic acid is not well-studied. its effects would likely involve interactions with molecular targets such as enzymes or receptors, depending on its specific application. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the benzyl group can engage in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoylcyclopentene-1-carboxylic acid: Precursor in the synthesis of 2-Benzylcyclopentane-1-carboxylic acid.
Cyclopentane-1-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzylcyclopentane: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a carboxylic acid group on a cyclopentane ring
Eigenschaften
IUPAC Name |
2-benzylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZNQCDCGOOMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)
![1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2809080.png)
![Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2809081.png)
![N-(2,5-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2809084.png)


![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2809087.png)
